
1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are widely found in biologically active compounds and natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the use of nitrile ylides as intermediates. Nitrile ylides are highly reactive dipoles that can participate in 1,3-dipolar cycloadditions with multiple bonds, leading to the formation of various N-heterocyclic compounds . The reaction typically involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a cascade of reactions that result in the formation of the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of homogeneous rhodium catalysis and other transition metal-catalyzed reactions can be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various isoindole derivatives, which can have different functional groups attached to the isoindole ring.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound and its derivatives are being investigated for their potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. For example, some isoindole derivatives have been found to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . The compound can bind to the ATP-binding site of these kinases, thereby inhibiting their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are similar in structure but have different substituents, which can affect their properties and applications.
5,5’-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid: This compound has a similar isoindole core but different functional groups, leading to different chemical and biological properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- is unique due to its specific structure and the presence of trimethylsilyl groups. These groups can enhance the compound’s stability and reactivity, making it a valuable building block for the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
587023-72-1 |
|---|---|
Molekularformel |
C22H24N2O5Si2 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
5-(1,3-dioxo-2-trimethylsilylisoindol-5-yl)oxy-2-trimethylsilylisoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O5Si2/c1-30(2,3)23-19(25)15-9-7-13(11-17(15)21(23)27)29-14-8-10-16-18(12-14)22(28)24(20(16)26)31(4,5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
CTACGMIWTJDWKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


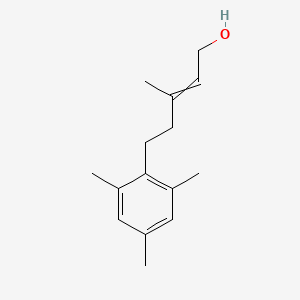
![5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide](/img/structure/B14213328.png)

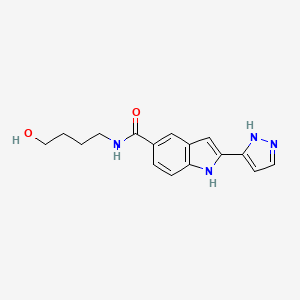
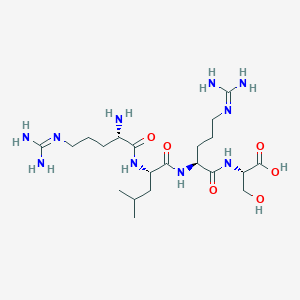
![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)
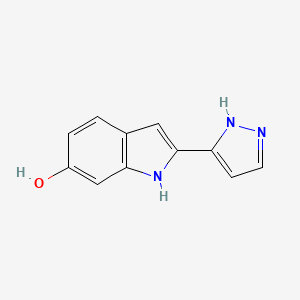
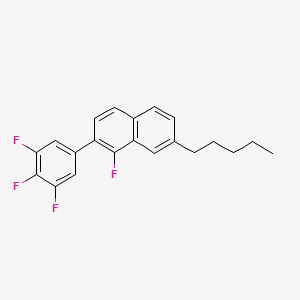
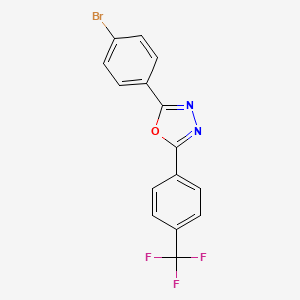
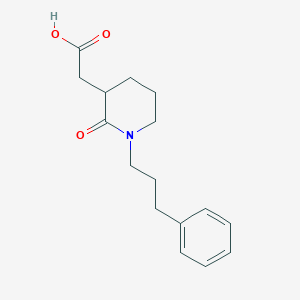

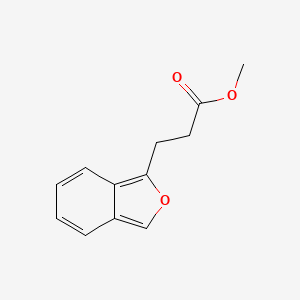
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
